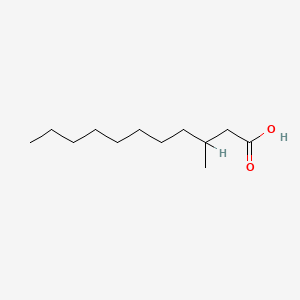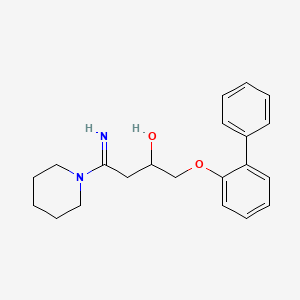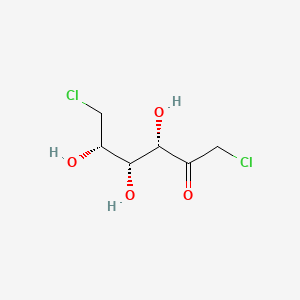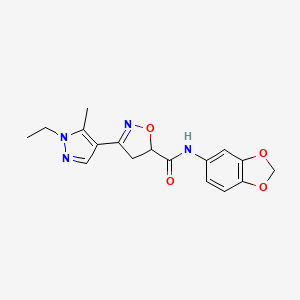
Acide 3-méthylundécanoïque
Vue d'ensemble
Description
3-Methylundecanoic acid is an organic compound with the molecular formula C12H24O2 . It has a molar mass of 200.32 g/mol . The systematic name for this compound is 3-Methylundecanoic acid .
Molecular Structure Analysis
The molecular structure of 3-Methylundecanoic acid can be represented by the SMILES notation as CCCCCCCCC(C)CC(=O)O . The InChI representation is InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-11(2)10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) .
Physical and Chemical Properties Analysis
3-Methylundecanoic acid has a density of 0.9±0.1 g/cm³ . It has a boiling point of 306.6±10.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The compound has an enthalpy of vaporization of 60.2±6.0 kJ/mol . The flash point is 165.7±7.4 °C . The index of refraction is 1.447 . The molar refractivity is 59.2±0.3 cm³ . The compound has 2 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds .
Applications De Recherche Scientifique
Traitements antifongiques
L'acide 3-méthylundécanoïque, semblable à l'acide undécanoïque, a des effets antifongiques connus . Il a été utilisé dans le traitement des infections fongiques, qui nécessitent souvent des traitements antifongiques de longue durée . L'effet toxique de l'this compound implique la modulation du métabolisme fongique par le biais de ses effets sur l'expression des gènes fongiques essentiels à la virulence .
Thérapie combinée
L'this compound est adapté à la modification chimique et pourrait être utile dans les thérapies synergiques . Cela signifie qu'il peut être combiné à d'autres traitements pour améliorer l'effet thérapeutique global .
Traitement des dermatophytes
L'activité antifongique de l'this compound a été particulièrement remarquée contre les dermatophytes . Les dermatophytes sont un type de champignons qui provoquent des maladies de la peau, et l'this compound s'est avéré prometteur dans le traitement de ces affections .
Assemblage de la paroi cellulaire et de la membrane
Dans Trichophyton rubrum, un type de dermatophyte, l'this compound a des effets profonds sur les processus essentiels de l'assemblage de la paroi cellulaire et de la membrane . Cela suggère des applications potentielles dans les traitements ciblant ces structures cellulaires .
Métabolisme des lipides
L'this compound affecte également le métabolisme des lipides chez les champignons . En modulant le métabolisme des lipides, il peut perturber le fonctionnement normal des champignons, ce qui en fait un agent thérapeutique potentiel .
Pathogénie et traitement de l'ARNm
L'this compound a des effets sur la pathogenèse et même le traitement de l'ARNm chez les champignons . Cette large gamme d'effets en fait un composé polyvalent dans le traitement des infections fongiques .
Safety and Hazards
The safety data sheet for 3-Methylundecanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if symptoms persist .
Mécanisme D'action
Target of Action
3-Methylundecanoic acid is a methyl-branched fatty acid . The primary targets of fatty acids are often enzymes and receptors involved in metabolic processes.
Biochemical Pathways
As a medium-chain fatty acid, it may be involved in lipid metabolism . Fatty acids play crucial roles in energy production, cellular structure, and signaling pathways.
Analyse Biochimique
Biochemical Properties
3-Methylundecanoic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor . This compound interacts with several enzymes and proteins, including those involved in lipid metabolism. For instance, it is a functional parent of 3-methylundecanoyl-CoA, which is involved in fatty acid metabolism . The interactions between 3-methylundecanoic acid and these biomolecules are crucial for maintaining cellular lipid homeostasis.
Cellular Effects
3-Methylundecanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in lipid metabolism, thereby affecting the overall lipid profile of cells . Additionally, 3-methylundecanoic acid can impact cell signaling pathways by interacting with membrane receptors and influencing downstream signaling cascades.
Molecular Mechanism
The molecular mechanism of 3-methylundecanoic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to enzymes involved in fatty acid metabolism, altering their activity and subsequently affecting metabolic pathways . Furthermore, 3-methylundecanoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methylundecanoic acid can change over time. This compound is relatively stable, but its degradation products can influence cellular function. Long-term exposure to 3-methylundecanoic acid in in vitro or in vivo studies has shown that it can lead to alterations in cellular lipid metabolism and gene expression . These changes can have significant implications for cellular function and overall metabolic health.
Dosage Effects in Animal Models
The effects of 3-methylundecanoic acid vary with different dosages in animal models. At low doses, this compound can positively influence lipid metabolism and improve metabolic health. At high doses, 3-methylundecanoic acid can exhibit toxic effects, including disruptions in cellular lipid homeostasis and adverse effects on liver function . These threshold effects highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
3-Methylundecanoic acid is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the formation of 3-methylundecanoyl-CoA . This interaction is crucial for the incorporation of 3-methylundecanoic acid into metabolic pathways and its subsequent utilization in cellular processes.
Transport and Distribution
Within cells and tissues, 3-methylundecanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of 3-methylundecanoic acid across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound is essential for its biological activity and function.
Subcellular Localization
3-Methylundecanoic acid is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its functional sites . The subcellular localization of 3-methylundecanoic acid is critical for its role in lipid metabolism and other cellular processes.
Propriétés
IUPAC Name |
3-methylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-11(2)10-12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTJBHFHMAKAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984293 | |
| Record name | 3-Methylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65781-38-6 | |
| Record name | 3-Methylundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65781-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065781386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1229501.png)

![1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide](/img/structure/B1229508.png)

![N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1229510.png)
![N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide](/img/structure/B1229511.png)

![2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1229515.png)
![[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone](/img/structure/B1229516.png)
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]ethanol](/img/structure/B1229517.png)


![N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B1229523.png)
